molecular formula C19H18F3N3OS B10920843 azepan-1-yl[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

azepan-1-yl[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No.: B10920843
M. Wt: 393.4 g/mol
InChI Key: DHNKJWAHSASYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a phenyl group, a trifluoromethyl group, and a thienopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrazole core, followed by the introduction of the trifluoromethyl group and the phenyl group. The final step involves the attachment of the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrazole derivatives and compounds with trifluoromethyl groups. Examples include:

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
  • Thieno[2,3-c]pyrazole derivatives

Uniqueness

1-AZEPANYL[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. The combination of the trifluoromethyl group and the thienopyrazole core also contributes to its distinct characteristics, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.4 g/mol

IUPAC Name

azepan-1-yl-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)16-14-12-15(17(26)24-10-6-1-2-7-11-24)27-18(14)25(23-16)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2

InChI Key

DHNKJWAHSASYOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.